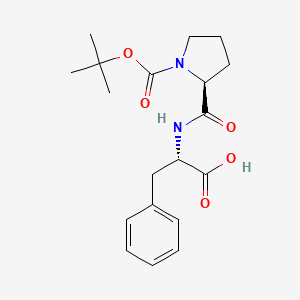

Boc-pro-phe-OH

Descripción

Significance and Role in Contemporary Peptide Chemistry and Biomolecular Research

N-Boc-L-prolyl-L-phenylalanine (Boc-Pro-Phe-OH) serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The Boc protecting group on the proline's amino group prevents unwanted side reactions during peptide coupling, allowing for the controlled, stepwise addition of amino acids to build a desired peptide sequence. cymitquimica.comchemimpex.com This level of control is fundamental to modern peptide synthesis, whether in solution-phase or solid-phase methodologies. nih.gov

The dipeptide itself is a subject of research, particularly in the development of novel therapeutic agents and biomaterials. chemimpex.com The inherent properties of the proline and phenylalanine residues, such as proline's ability to induce turns in a peptide backbone and phenylalanine's hydrophobicity, make this compound an interesting component in the design of molecules with specific structural and functional characteristics. chemimpex.comresearchgate.net For instance, research has explored its use in the synthesis of proline-based ionic liquids and as a precursor to biologically important molecules like Sansalvamide. researchgate.netresearchgate.net

Furthermore, derivatives of phenylalanine are widely utilized in pharmaceutical applications to enhance drug efficacy and in biotechnology for protein engineering. The study of dipeptides like this compound contributes to a broader understanding of peptide structure, function, and interaction with biological systems.

Recent research has also focused on more efficient and environmentally friendly methods for synthesizing dipeptides. One study detailed a practical method for synthesizing this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as activators in a water-tetrahydrofuran solvent system, which aims to reduce reaction times and the need for extensive protecting group strategies. researchgate.netrsc.org

| Property | Data |

| Molecular Formula | C19H26N2O5 |

| Molecular Weight | 362.42 g/mol |

| CAS Number | 52071-65-5 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethyl sulfoxide (B87167); less soluble in water. |

Historical Context of Protected Dipeptide Utilization in Organic and Bioorganic Synthesis

The use of protected amino acids and dipeptides is a cornerstone of peptide chemistry, with a history stretching back to the early 20th century. The journey began with Emil Fischer's synthesis of the first dipeptide, glycyl-glycine, in 1901. brieflands.com However, a significant challenge was the lack of methods to remove protecting groups without cleaving the newly formed peptide bond. brieflands.com

A major breakthrough came with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932. nih.gov This was the first easily removable Nα-protecting group, revolutionizing peptide synthesis by allowing for the controlled assembly of amino acids without racemization. nih.govbrieflands.com This development paved the way for the synthesis of complex peptides, culminating in the synthesis of the hormone oxytocin (B344502) by du Vigneaud, a feat that earned him the Nobel Prize in 1955. brieflands.com

The 1960s saw another revolutionary development with R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). nih.gov This technique, which involves attaching the growing peptide chain to a solid resin support, greatly simplified the purification process and enabled the automation of peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group, used in conjunction with SPPS, became a standard for many years. nih.gov

In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced, offering an alternative to the acid-labile Boc group. nih.govbrieflands.com The Fmoc group is removed under mild basic conditions, providing greater flexibility in the synthesis of complex and sensitive peptides. nih.gov

Throughout this history, the core principle has remained the same: the use of protecting groups to selectively block reactive functional groups on amino acids and dipeptides to direct the formation of the desired peptide bond. wikipedia.org This fundamental strategy has enabled the synthesis of countless peptides for research, therapeutic, and industrial applications.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQCCFYSJPSLC-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for N Boc L Prolyl L Phenylalanine and Its Derivatives

Solution-Phase Peptide Synthesis Strategies and Refinements

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase techniques, offers flexibility and is particularly well-suited for the large-scale production of dipeptides like Boc-Pro-Phe-OH. This classical approach involves the stepwise coupling of protected amino acids in a suitable solvent, followed by purification of the intermediate product at each stage.

Optimization of Coupling Reagents and Techniques (e.g., DCC/HOBt) in Dipeptide Formation

The formation of the peptide bond between N-Boc-L-proline and L-phenylalanine is a critical step that relies on the activation of the carboxylic acid group of the proline residue. A variety of coupling reagents have been developed to facilitate this reaction efficiently. The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) has been a widely used and effective method. beilstein-journals.orgnih.govpeptide.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt into an active ester. This active ester subsequently reacts with the amino group of phenylalanine to form the desired dipeptide. The addition of HOBt is crucial as it minimizes the risk of racemization and suppresses the formation of N-acylurea, a common side reaction with carbodiimides. peptide.com

Recent studies have explored optimizing these conditions. For instance, in the synthesis of N-Boc-Pro-Phe-OH, the reaction can be initiated by forming the benzotriazole (B28993) esters of N-Boc-L-Proline using DCC and HOBt in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govrsc.org After confirming the quantitative formation of the activated esters, typically within 30 minutes, the solvent is evaporated, and the residue is dissolved in a solvent such as tetrahydrofuran (B95107) (THF) for the coupling step with L-phenylalanine. rsc.orgrsc.org This approach has been shown to yield the dipeptide in high percentages. rsc.orgrsc.org

Alternative carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC) offer advantages over DCC, primarily because the resulting urea (B33335) byproduct is water-soluble, simplifying purification. beilstein-journals.orgglobalresearchonline.net The use of EDCI in conjunction with HOBt has been reported to significantly increase reaction yields in the synthesis of dipeptide analogues. beilstein-journals.org However, concerns about the explosive nature of HOBt have led to the investigation of other additives like OxymaPure. beilstein-journals.org

| Coupling Reagent System | Key Features & Findings | Reported Yields | Reference |

|---|---|---|---|

| DCC/HOBt | Forms an active ester intermediate, minimizing racemization. The byproduct, dicyclohexylurea (DCU), is poorly soluble, which can complicate purification. | Good to excellent (e.g., 63% for a model dipeptide analogue, 85% for this compound). | beilstein-journals.orgrsc.org |

| EDCI/HOBt | The urea byproduct is water-soluble, facilitating easier purification through extraction. Has been shown to significantly increase yields compared to DCC/HOBt. | Excellent (e.g., 86% for a model dipeptide analogue). | beilstein-journals.org |

| EDCI/OxymaPure | OxymaPure is a non-explosive alternative to HOBt. | Excellent. | beilstein-journals.org |

| COMU | A highly efficient phosphonium-based coupling reagent. | Excellent. | beilstein-journals.org |

Application of Mixed Anhydride (B1165640) Methods in Oligopeptide Assembly

The mixed anhydride method is another classical and valuable technique for peptide bond formation, particularly for synthesizing short peptides. highfine.comalchemyst.co.uk This method involves the activation of an N-protected amino acid by reacting it with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base. spcmc.ac.ingoogle.com This reaction forms a mixed carbonic anhydride, which is highly reactive and readily couples with the amino group of another amino acid or peptide ester. alchemyst.co.uk

Isobutyl chloroformate is often preferred as it can lead to better yields. spcmc.ac.in A key advantage of the mixed anhydride method is its speed and the minimal risk of side reactions when performed correctly, as the mixed carbonic anhydride is consumed as it is formed. alchemyst.co.uk The method has been successfully applied in the stepwise synthesis of oligopeptides and is particularly useful for creating tri- to hexapeptides. alchemyst.co.uk For instance, the mixed anhydride of Boc-L-phenylalanine has been used to achieve quantitative yields in coupling reactions with other amino acid esters at room temperature, which is a significant improvement over methods requiring low temperatures to prevent side reactions. google.com

Solid-Phase Peptide Synthesis (SPPS) Approaches Incorporating Boc-Amino Acids

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support. sennchem.compeptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. sennchem.compeptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first major approach developed for SPPS. peptide.combiotage.com

Strategic Use of Boc-Amino Acid Building Blocks in Sequential Chain Elongation

In Boc-SPPS, the peptide chain is elongated from the C-terminus to the N-terminus. nih.gov The process begins by attaching the first Boc-protected amino acid (e.g., Boc-L-phenylalanine) to a suitable resin. The synthesis cycle then involves two key steps:

Deprotection: The N-terminal Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). biotage.comamericanpeptidesociety.org

Coupling: The next Boc-protected amino acid (e.g., Boc-L-proline) is activated and coupled to the newly freed N-terminus of the resin-bound peptide. sennchem.com

This cycle is repeated until the desired peptide sequence is assembled. sennchem.com Side-chain functional groups are protected with groups, such as benzyl (B1604629) esters, that are stable to the repeated TFA treatments used for Boc removal but can be cleaved simultaneously with the final peptide from the resin, often using a strong acid like hydrofluoric acid (HF). peptide.combiotage.com Boc-protected amino acids, including Boc-Pro-OH and Boc-Phe-OH, are fundamental building blocks for this strategy. orgsyn.org

Methodological Comparisons and Advancements in Boc-SPPS Protocols

While the fundamental principles of Boc-SPPS have remained, several advancements have been made to improve its efficiency and scope. The development of "Fast Boc" protocols aimed to shorten cycle times. peptide.com A significant challenge in SPPS, particularly for longer peptides, is the potential for the growing peptide chain to form secondary structures and aggregate, which can hinder coupling reactions. nih.gov

The Boc strategy is often compared to the now more widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The primary distinction lies in the deprotection chemistry: Boc uses acid, while Fmoc uses a base (typically piperidine). biotage.comamericanpeptidesociety.org

| Aspect | Boc-SPPS | Fmoc-SPPS | Reference |

|---|---|---|---|

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | americanpeptidesociety.org |

| Deprotection Reagent | Acid-labile (e.g., Trifluoroacetic Acid - TFA) | Base-labile (e.g., Piperidine) | biotage.comamericanpeptidesociety.org |

| Side-Chain Protection | Benzyl-based, requires strong acid (e.g., HF) for final cleavage. | t-Butyl-based, cleaved by TFA along with resin cleavage. | bachem.comnih.gov |

| Advantages | Favored for sequences prone to racemization under basic conditions. Less prone to diketopiperazine formation at the dipeptide stage. | Milder deprotection conditions, compatible with a wider range of modified peptides (e.g., phosphopeptides, glycopeptides). Easier automation. | americanpeptidesociety.orgnih.gov |

| Disadvantages | Requires harsh, corrosive reagents (TFA, HF). Repeated acid treatment can degrade sensitive peptides. | Base-catalyzed side reactions like aspartimide formation can be problematic. | americanpeptidesociety.orgnih.gov |

Despite the popularity of the Fmoc strategy, Boc-SPPS remains a valuable and sometimes preferred method, especially for synthesizing short peptides or sequences susceptible to base-induced side reactions. americanpeptidesociety.org The choice between the two strategies is ultimately dictated by the specific peptide sequence and the desired final product. americanpeptidesociety.org

Chemo-Enzymatic Synthesis for N-Boc-L-Prolyl-L-Phenylalanine and Related Peptides

The integration of enzymatic processes with chemical synthesis offers a powerful approach for constructing peptides like N-Boc-L-Prolyl-L-Phenylalanine. This chemo-enzymatic method leverages the high specificity of enzymes to overcome common challenges in traditional chemical synthesis, such as side reactions and the need for extensive protecting group strategies. mdpi.com

Enzyme-Mediated Peptide Bond Formation and Reaction Specificity

Enzymatic peptide synthesis is a stereoselective and clean alternative to purely chemical methods. mdpi.com Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze their formation in a process known as kinetically controlled synthesis. mdpi.comresearchgate.net In this approach, an N-protected amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile) in the presence of a suitable protease. mdpi.com For the synthesis of this compound, this would involve the coupling of a Boc-Proline active ester with Phenylalanine.

The specificity of the enzyme is a critical factor. Enzymes like chymotrypsin (B1334515) and papain are commonly used. nih.govpnas.org Chymotrypsin, for instance, shows a preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, making it a potentially suitable catalyst for forming the Pro-Phe bond. nih.gov The reaction conditions, including pH, temperature, and the nature of the protecting groups and solvents, are crucial for optimizing the yield and minimizing hydrolysis, an unwanted side reaction where the enzyme reacts with water instead of the amino component. nih.gov Systematic studies have shown that factors like the enzyme choice, excess of the nucleophile, pH, and the N-terminal protecting group significantly influence the selectivity and yield of the dipeptide synthesis. nih.gov

Investigation of Solvent-Stable Proteases in Peptide Synthesis Optimization

A significant challenge in enzymatic peptide synthesis is the often-low solubility of protected amino acids in aqueous buffers, where enzymes are typically most active. dcu.ie This has led to the investigation and engineering of proteases that remain stable and active in organic solvents or aqueous-organic mixtures. dcu.ienih.govnih.gov The use of such solvent-stable proteases allows for higher concentrations of substrates, which can drive the reaction towards synthesis and improve yields. dcu.ie

For example, proteases isolated from extremophilic organisms, such as Brevibacillus laterosporus, have demonstrated remarkable stability in the presence of high concentrations of organic solvents like benzene, acetone, and chloroform. nih.govnih.gov Another example is the protease from Bacillus cereus WQ9-2, which has been used to synthesize a dipeptide precursor in the presence of 50% dimethyl sulfoxide (B87167) (DMSO). frontiersin.org The stability and activity of these enzymes in such environments make them promising catalysts for the synthesis of hydrophobic dipeptides like this compound.

Table 1: Stability of Protease from Brevibacillus laterosporus PAP04 in Organic Solvents

| Organic Solvent (50% v/v) | Relative Activity (%) |

|---|---|

| Benzene | 174 |

| Acetone | 163 |

| Chloroform | 154.8 |

| Methanol | 100 |

| Toluene | 100 |

| Hexane | 100 |

| Iso-octane | 100 |

| Ethanol | 0 |

Data sourced from a study on a solvent-stable protease, indicating potential for use in non-aqueous peptide synthesis. nih.govnih.gov

Green Chemistry Principles in Boc-Dipeptide Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. oxfordglobal.compeptide.comrsc.org Peptide synthesis, which traditionally involves large quantities of hazardous solvents and reagents, is a key area for improvement. oxfordglobal.compeptide.comadvancedchemtech.com

Methodologies for Minimizing Protecting Group Usage and Environmental Impact

A core principle of green chemistry is to "reduce derivatives," which in peptide synthesis translates to minimizing the use of protecting groups. peptide.comresearchgate.net While protecting groups are often necessary to prevent side reactions, their application and subsequent removal add steps to the synthesis and generate waste. creative-peptides.comthermofisher.com

One approach is to use enzymes that are highly chemoselective, potentially eliminating the need for side-chain protection on certain amino acids. bachem.com Another strategy involves developing novel synthetic methods that avoid protecting groups altogether. For instance, a method using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt) in a water-tetrahydrofuran (THF) mixture has been developed for the synthesis of small peptides without protecting groups. rsc.orgrsc.org This approach also allows for the reuse of HOBt in subsequent coupling steps, further reducing waste. rsc.org

Optimization of Reaction Conditions for Enhanced Sustainability (e.g., solvent systems, reaction yields)

Optimizing reaction conditions is crucial for making peptide synthesis more sustainable. oxfordglobal.com This includes the use of greener solvents, improving reaction yields, and reducing waste. oxfordglobal.comadvancedchemtech.comeuroapi.com

The replacement of hazardous solvents like N,N-dimethylformamide (DMF) is a major focus. euroapi.com Researchers have explored greener alternatives such as dimethyl sulfoxide (DMSO) mixed with ethyl acetate (B1210297) (EtOAc), and even water-based systems. advancedchemtech.comeuroapi.com Microwave-assisted synthesis in aqueous media has also shown promise for efficient coupling reactions without significant side reactions like O-acylation on hydroxyl-containing amino acids. researchgate.net

Flow chemistry is emerging as a sustainable alternative to traditional batch processing. oxfordglobal.comadvancedchemtech.com Continuous flow systems allow for better control over reaction parameters, leading to higher efficiency, reduced reagent usage, and less waste. oxfordglobal.comadvancedchemtech.com A recyclable anisole/DMSO solvent system has been developed for use in flow chemistry, demonstrating high efficiency in synthesizing even long and challenging peptide sequences. chemrxiv.org

Table 2: Comparison of Green Solvents in Peptide Synthesis

| Solvent System | Key Advantages | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) / Ethyl acetate (EtOAc) | Replaces hazardous DMF, used in real-time monitoring. | euroapi.com |

| Water-based systems | Environmentally benign, can facilitate certain reactions without harsh reagents. | advancedchemtech.comresearchgate.net |

| Anisole / Dimethyl sulfoxide (DMSO) | Recyclable, outperforms DMF in flow chemistry applications. | chemrxiv.org |

Novel Synthetic Approaches and Methodological Advancements

Research continues to yield novel methods for peptide synthesis, aiming for greater efficiency, purity, and sustainability. bachem.comrsc.org

Liquid-Phase Peptide Synthesis (LPPS) offers green chemistry benefits over the more common Solid-Phase Peptide Synthesis (SPPS) by significantly reducing the use of toxic solvents and excess reagents. bachem.com Innovations in LPPS include tag-based approaches that simplify purification by allowing for the removal of excess reagents through simple aqueous extraction. bachem.com

Another area of advancement is the development of new reagents and reaction protocols. For example, a method utilizing a Brønsted acidic deep eutectic solvent (DES) has been shown to be an efficient and sustainable medium for the deprotection of the N-Boc group, offering an alternative to the harsh trifluoroacetic acid (TFA) commonly used. mdpi.com Furthermore, novel proline-based dipeptide imidazolium (B1220033) ionic liquids, including a derivative of this compound, have been synthesized, opening up new avenues for the application of these dipeptides in materials science. researchgate.net

Combinatorial chemistry techniques have also been applied to the synthesis of peptide derivatives, allowing for the rapid generation of a library of related compounds from a common intermediate. nih.gov This approach was used to synthesize a protected heptapeptide (B1575542) which was then modified in the solution phase, showcasing a hybrid solid-phase and solution-phase strategy. nih.gov

Convergent Synthesis Strategies for Complex Peptide Architectures

The selection of fragments is a critical aspect of a convergent strategy. polypeptide.com To minimize the risk of racemization during fragment coupling, it is optimal to select fragments with C-terminal Glycine or Proline residues. polypeptide.com Therefore, a fragment like this compound is a less ideal intermediate for coupling at the Phenylalanine C-terminus. Instead, a strategy would involve preparing a fragment like Boc-Pro-OH and coupling it with a Phenylalanine-containing peptide, or preparing this compound and activating it for coupling to another amino acid or peptide fragment. rsc.org

A practical example of a convergent approach is the solution-phase synthesis of a potent anti-inflammatory macrocyclic peptidomimetic, Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg]. nih.gov In this synthesis, two tripeptide fragments were first prepared and then coupled at the Pro-Cha junction to minimize racemization. nih.gov This highlights a key principle: coupling is performed at a site less prone to racemization. The entire synthesis was conducted without the purification of intermediates, allowing for the efficient preparation of 50-100 gram batches. nih.gov

The synthesis of the required peptide fragments themselves can be optimized. For instance, a practical method for creating di- and tripeptides in a THF-H₂O system using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) has been developed. rsc.orgresearchgate.net This method was used to synthesize this compound with a reported yield of 85%. rsc.org This dipeptide could then be used in a subsequent fragment condensation step to build a more complex peptide, such as Boc-Pro-Phe-Gly-OH. rsc.orgresearchgate.net

Table 1: Fragment Synthesis Yields for Convergent Strategies

| Peptide Fragment | Coupling Agents | Yield | Reference |

|---|---|---|---|

| N-Boc-Pro-Phe-OH | DCC, HOBt | 85% | rsc.org |

| N-Boc-Pro-Leu-OH | DCC, HOBt | 80% | rsc.org |

| N-Boc-Pro-Val-OH | DCC, HOBt | 75% | rsc.org |

| N-Boc-Pro-Gly-OH | DCC, HOBt | 50% | rsc.org |

Mechanochemical Synthesis Techniques for Proline-Phenylalanine-Based Peptide Materials

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-phase peptide synthesis. researchgate.netbvsalud.orgnih.gov This technique, often performed in a ball mill with little to no solvent (a method known as liquid-assisted grinding or LAG), offers numerous advantages, including shorter reaction times, higher yields, reduced waste, and the potential to simplify purification processes. researchgate.netbvsalud.orgnih.gov

The synthesis of proline-phenylalanine-based peptides has been successfully demonstrated using mechanochemical methods. researchgate.net Researchers have reported the mechanosynthesis of dipeptides by coupling N-protected proline derivatives with phenylalanine methyl ester. researchgate.netbeilstein-journals.org In one study, the coupling of Boc-Pro-OSu (the N-hydroxysuccinimide activated ester of Boc-Proline) with HCl·H-Phe-OMe using a ball mill proceeded smoothly, yielding Boc-Pro-Phe-OMe with a 95% conversion rate. beilstein-journals.org

Another approach utilizes coupling reagents directly in the milling process. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) as a coupling reagent under mechanochemical conditions successfully produced Boc-L-Pro-L-Phe-OMe in an 86% yield. researchgate.net A key benefit noted in this process was that the byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is water-soluble, allowing for simple purification via liquid-liquid extraction, thereby avoiding the need for column chromatography. researchgate.net This method's robustness was confirmed in scale-up experiments, which afforded the dipeptide in a 78% yield. researchgate.net The involvement of L-proline in the coupling also negates the need for epimerization-suppressing additives. researchgate.net

These mechanochemical methods represent a significant step forward in green peptide chemistry, aligning with principles of sustainability by minimizing solvent use and energy consumption. unibo.it The combination of chemical and enzymatic protocols under mechanochemical conditions is also being explored to further enhance the sustainability and efficiency of producing peptide materials based on L-proline and L-phenylalanine. researchgate.netbvsalud.orgnih.gov

Table 2: Mechanochemical Synthesis of Pro-Phe Derivatives

| Product | Reactants | Coupling Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Boc-Pro-Phe-OMe | Boc-Pro-OSu + HCl·H-Phe-OMe | N/A (activated ester) | Ball Mill | 95% | beilstein-journals.org |

| Boc-Phe-Pro-OMe | Boc-Phe-OSu + HCl·H-Pro-OMe | N/A (activated ester) | Ball Mill | 82% | beilstein-journals.org |

| Boc-L-Pro-L-Phe-OMe | Boc-L-Pro-OH + H-L-Phe-OMe | EDC·HCl | Liquid-Assisted Grinding (LAG), 30 Hz | 86% | researchgate.net |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-tert-Butoxycarbonyl-L-prolyl-L-phenylalanine | This compound |

| N-tert-Butoxycarbonyl-L-proline | Boc-Pro-OH |

| N-tert-Butoxycarbonyl-L-phenylalanine | Boc-Phe-OH |

| N-tert-Butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester | Boc-Pro-Phe-OMe |

| N-tert-Butoxycarbonyl-L-phenylalanyl-L-proline methyl ester | Boc-Phe-Pro-OMe |

| N-tert-Butoxycarbonyl-L-prolyl-glycine | Boc-Pro-Gly-OH |

| N-tert-Butoxycarbonyl-L-prolyl-glycine methyl ester | Boc-Pro-Gly-OMe |

| N-tert-Butoxycarbonyl-L-prolyl-L-leucine | Boc-Pro-Leu-OH |

| N-tert-Butoxycarbonyl-L-prolyl-L-valine | Boc-Pro-Val-OH |

| N-tert-Butoxycarbonyl-L-prolyl-N-hydroxysuccinimide ester | Boc-Pro-OSu |

| N-tert-Butoxycarbonyl-L-phenylalanyl-N-hydroxysuccinimide ester | Boc-Phe-OSu |

| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine methyl ester | Cbz-L-Pro-L-Phe-OMe |

| N-Acetyl-L-phenylalanyl-[L-ornithyl-L-prolyl-D-cyclohexylalanyl-L-tryptophyl-L-arginine] | Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg] |

| Dicyclohexylcarbodiimide | DCC |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP reagent |

| Tetrahydrofuran | THF |

| Phenylalanine methyl ester hydrochloride | HCl·H-Phe-OMe |

Iii. Structural Characterization and Conformational Analysis of N Boc L Prolyl L Phenylalanine and Its Analogues

Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for confirming the chemical structure, assessing the purity, and investigating the dynamic conformational behavior of Boc-Pro-Phe-OH and its analogues in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of peptides in solution. For proline-containing peptides like this compound, NMR is particularly useful for investigating the cis/trans isomerization of the X-Pro amide bond, where X is the preceding amino acid residue (in this case, the Boc protecting group). The energy barrier for this isomerization is relatively low, often leading to the presence of two distinct sets of signals (rotamers) in the NMR spectrum at room temperature. thieme-connect.deunina.it

Studies on related Boc-protected proline-containing peptides have shown that the ratio of trans to cis rotamers can be quantified by integrating the corresponding signals in the ¹H or ¹³C NMR spectra. unina.it The chemical shifts of the proline ring protons and carbons are particularly sensitive to the conformation of the amide bond. For instance, in ¹H NMR spectra of Boc-Pro-Phe analogues, the presence of split signals for specific protons indicates the existence of these two rotameric forms. unina.it

Table 1: Representative ¹H NMR Data for Rotamers of a Boc-Pro Analogue

| Proton | Rotamer 1 (trans) δ (ppm) | Rotamer 2 (cis) δ (ppm) |

|---|---|---|

| Boc (9H) | 1.29 | 1.40 |

| Pro-Hα | 4.35 | Not specified |

| Pro-Hβ,γ,δ | 1.90, 2.69, 3.41, 3.62 | Not specified |

Data derived from a study on a related Boc-Pro containing peptide. unina.it The presence of two distinct signals for the Boc protons is indicative of cis/trans isomerism.

Infrared (IR) spectroscopy is a valuable technique for identifying characteristic functional groups and analyzing hydrogen bonding patterns in peptides like this compound. The positions of the amide I (C=O stretching) and amide A (N-H stretching) bands are particularly informative. researchgate.net

In the solid state, the red-shifted stretching frequencies of N-H groups (typically in the range of 3350–3240 cm⁻¹) and the Boc carbamate (B1207046) C=O group (around 1680–1660 cm⁻¹) suggest their participation in hydrogen bonding. acs.org The presence of both free and hydrogen-bonded N-H stretching bands can indicate a mixture of conformations or different hydrogen bonding environments within the sample. acs.org For example, studies on related Boc-peptides have shown that while some molecules are involved in hydrogen bonding, others may be dominated by non-bonded NH groups in certain solvents. acs.org

The analysis of the amide I band can also reveal information about the secondary structure. For instance, β-turn structures, which are common in proline-containing peptides, give rise to characteristic IR absorption patterns. uantwerpen.be It has been noted that this compound can form hydrogen bonds with chloride ions, an interaction observable through FTIR and mass spectroscopy. biosynth.com

Table 2: Typical IR Absorption Frequencies for Functional Groups in Boc-Peptides

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Indication |

|---|---|---|---|

| N-H | Stretching (Amide A) | >3430 | Free N-H |

| N-H | Stretching (Amide A) | 3350-3240 | Hydrogen-bonded N-H acs.org |

| C=O | Stretching (Amide I) | 1800-1500 | Peptide backbone conformation researchgate.net |

| C=O | Stretching (Boc group) | ~1711-1757 | Carbamate carbonyl wiley-vch.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotameric and Conformational Studies

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. This technique is crucial for precisely determining bond lengths, bond angles, and torsion angles, as well as for identifying the intricate network of non-covalent interactions that stabilize the crystal lattice.

X-ray diffraction analysis of single crystals of this compound analogues allows for the determination of their crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For instance, a study on the related peptide Boc-L-Pro-dehydro-Phe-L-Gly-OH revealed that it crystallizes in the monoclinic space group P2(1) with two molecules in the unit cell. nih.gov Similarly, the crystal structure of Boc-(L-Phe-D-Phe)4-OMe was determined to be in the triclinic system with space group P1. These parameters define the fundamental packing arrangement of the molecules in the crystal.

Table 3: Example Crystallographic Data for Boc-Peptide Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

|---|---|---|---|---|---|---|---|

| Boc-L-Pro-dehydro-Phe-L-Gly-OH | P2(1) | 8.951 | 5.677 | 21.192 | 96.97 | 2 | nih.gov |

| Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | P2₁ | 9.854 | 10.643 | 25.296 | 100.39 | 2 | pnas.org |

| N-Boc-L-Gly-dehydro-Phe-NHCH₃ | P2(1)2(1)2(1) | 5.679 | 16.423 | 19.198 | 90 | 4 | nih.gov |

Z = number of molecules per unit cell.

The conformation of a peptide backbone is defined by a set of torsion angles (or dihedral angles). The main chain torsion angles are φ (phi, rotation around N-Cα bond), ψ (psi, rotation around Cα-C' bond), and ω (omega, rotation around the C'-N peptide bond). umich.edu The ω angle is typically close to 180° for a trans peptide bond, which is the most common conformation. umich.edu

In proline-containing peptides, the φ angle is restricted to a narrower range due to the cyclic nature of the proline residue. rsc.org X-ray crystallographic studies on analogues of this compound have precisely determined these angles, revealing the adoption of specific secondary structures like β-turns. nih.govnih.gov For example, in Boc-L-Pro-dehydro-Phe-L-Gly-OH, the peptide backbone adopts a β-turn II conformation. nih.gov The side-chain torsion angles (χ) describe the conformation of the amino acid side chains, such as the phenyl group in phenylalanine. nih.gov

Table 4: Selected Backbone Torsion Angles (°) for a Boc-Pro-Phe Analogue

| Angle | Pro (Residue 1) | dehydro-Phe (Residue 2) |

|---|---|---|

| φ | -48 | 65 |

| ψ | 137 | 15 |

| ω | 175 | -179 |

Data from the crystal structure of Boc-L-Pro-dehydro-Phe-L-Gly-OH, illustrating a β-turn II conformation. nih.gov

Hydrogen bonds are critical in defining and stabilizing the conformation of peptides and their packing in crystals. nih.gov X-ray crystallography allows for the direct visualization of these interactions.

Intramolecular Hydrogen Bonds: These interactions occur within a single molecule and are key to the formation of secondary structures like β-turns and γ-turns. nih.gov A common feature in turn structures is the 4→1 hydrogen bond (a C₁₀-hydrogen bond), where the carbonyl oxygen of residue i accepts a hydrogen bond from the amide proton of residue i+3. nih.gov In the crystal structure of an analogue, Boc-Tyr-Pro-ΔZPhe-Phe-NH₂, a β-turn is stabilized by such an intramolecular hydrogen bond. nih.gov

Intermolecular Hydrogen Bonds: These bonds form between adjacent molecules in the crystal lattice, creating extended networks such as sheets or helices. pnas.org In the crystal structure of Lau-Phe-OH, intermolecular hydrogen bonds between amide and carboxylic acid groups lead to the formation of chains. unibo.it Similarly, in some peptide crystals, molecules are linked by intermolecular hydrogen bonds to form antiparallel β-sheets. pnas.orgacs.org The analysis of these patterns is essential for understanding the principles of molecular self-assembly.

Table 5: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-tert-Butoxycarbonyl-L-Prolyl-L-Phenylalanine |

| Boc-L-Pro-dehydro-Phe-L-Gly-OH | N-tert-Butoxycarbonyl-L-Prolyl-dehydrophenylalanyl-L-Glycine |

| Boc-(L-Phe-D-Phe)4-OMe | tert-Butoxycarbonyl-(L-Phenylalanyl-D-Phenylalanyl)₄-methyl ester |

| Boc-Tyr-Pro-ΔZPhe-Phe-NH₂ | N-tert-Butoxycarbonyl-L-Tyrosyl-L-Prolyl-(Z)-α,β-didehydrophenylalanyl-L-Phenylalaninamide |

| Lau-Phe-OH | N-Lauroyl-L-Phenylalanine |

| N-Boc-L-Gly-dehydro-Phe-NHCH₃ | N-tert-Butoxycarbonyl-L-Glycyl-dehydrophenylalanine-N-methylamide |

Analysis of Peptide Backbone and Side-Chain Torsion Angles (e.g., φ, ψ, ω)

Computational Chemistry and Theoretical Modeling of Conformational Space

The conformational landscape of peptides is vast and complex. Computational chemistry provides powerful tools to explore this space, offering insights that complement experimental data. For dipeptides like N-Boc-L-Prolyl-L-Phenylalanine (this compound), theoretical modeling is instrumental in understanding the intrinsic conformational preferences that dictate its structure and potential for molecular recognition and self-assembly.

Density Functional Theory (DFT) and ab initio molecular orbital theory are quantum mechanical methods used to map the conformational energy of peptides. researchgate.net These calculations provide a detailed picture of the potential energy surface (PES) as a function of the backbone dihedral angles, primarily phi (φ) and psi (ψ), often visualized in Ramachandran-like plots. rsc.org

For dipeptides, these calculations involve systematically rotating the key torsion angles and calculating the energy of each resulting geometry to identify low-energy, stable conformers. rsc.org Studies on analogous molecules, such as alanine (B10760859) dipeptides, show that such energy maps can reveal the repulsive forces and stabilizing interactions that define the accessible conformational regions. researchgate.net For instance, DFT calculations on phenylalanine have been used to determine its optimized structure and geometric parameters. ijasre.net The accuracy of these predictions is often enhanced by incorporating solvent effects, which can be modeled using implicit solvation models that represent the solvent as a continuous medium. rsc.org Research on various hydrophobic dipeptides has shown that DFT, when combined with an appropriate implicit solvent model, can accurately predict the most favorable solvated conformations. rsc.org Computational studies on oligomers containing phenylalanine have successfully used DFT analysis to gain physical insight into their conformational properties. unibo.it

| Computational Method | Application in Peptide Analysis | Key Findings/Insights | Relevant Sources |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of Potential Energy Surfaces (PES); Geometry optimization of conformers. | Identifies low-energy conformations, reveals influence of solvent on stability, and helps interpret spectroscopic data. | rsc.orgunibo.itacs.orgnih.gov |

| Ab Initio Calculations | Construction of conformational energy maps for peptide residues. | Determines effects of non-bonded repulsions and intramolecular interactions on preferred conformations. | researchgate.netacs.org |

| Implicit Solvent Models (e.g., CANDLE) | Simulates the effect of a solvent environment on peptide conformation during DFT calculations. | Crucial for accurately predicting the tautomerization energy and preferred conformations of zwitterionic species in aqueous solution. | rsc.org |

While DFT and ab initio methods are excellent for identifying stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a peptide's conformational flexibility. MD simulations model the atomic motions of a peptide over time, offering insights into how it explores its conformational space and interacts with its environment, such as solvent molecules. acs.orgbiorxiv.org

In the context of this compound, MD simulations can be used to assess the stability of conformations predicted by quantum mechanics and to observe transitions between different states. nih.gov For example, simulations of peptides containing Pro-Phe or similar sequences are used to study their folding into distinct structures like β-hairpins and to understand the dynamics of these structures in solution. biorxiv.orgnih.gov These simulations typically place the peptide in a box of explicit solvent molecules (e.g., water) and use a force field to calculate the forces between atoms and their subsequent motion. biorxiv.org By analyzing the trajectory of the simulation, researchers can identify populated conformational clusters, calculate key distances between parts of the molecule, and understand the role of specific interactions, such as hydrogen bonds, in maintaining structural integrity. acs.orgnih.gov

The Pro-Xaa sequence, where Xaa is any amino acid, is a well-known motif for nucleating β-turns, which are compact structures that reverse the direction of the peptide backbone. acs.org Computational studies are frequently employed to predict the propensity of such sequences to adopt these folded conformations. For peptides containing a Pro-Phe segment, both computational and experimental data on analogues suggest a high propensity for forming turn-like structures.

Specifically, the proline residue restricts the φ torsion angle to approximately -60°, which strongly favors turn formation. nih.gov MD simulations and NMR studies on endomorphin-2 analogues containing a Tyr-Pro-Phe-Phe sequence have explored their preference for folded versus extended conformations, highlighting the importance of intramolecular distances in defining bioactivity. nih.gov In a closely related analogue, Nα-Boc-Tyr-Pro-ΔZPhe-Phe-NH2, NMR data strongly indicated a folded conformation consistent with a β-turn, a finding supported by computational analysis. nih.gov Other studies have shown that hybrid tripeptides with an N-terminal Boc group and a central Aib residue can fold into hairpin conformations stabilized by a central β-turn. nih.gov While β-turns are a major predicted conformation, other structures like the polyproline II (PPII) helix, an extended helical form, have also been identified in VCD and DFT studies of Boc-protected oligomers containing phenylalanine. unibo.it

| Peptide/Analogue | Predicted/Observed Conformation | Method of Analysis | Key Structural Feature | Relevant Sources |

|---|---|---|---|---|

| Peptides with Pro-Xaa sequence | β-Turn | X-ray Crystallography, DFT | Canonical β-turn secondary structures are favored by the Pro-Xaa loop. | acs.org |

| Boc-Tyr-Pro-ΔZPhe-Phe-NH2 | Folded Conformation (β-Turn) | NMR Spectroscopy | Key inter-residue NOE contacts indicate a folded structure. | nih.gov |

| Boc-(L-Phe-L-Oxd)n-OBn | Polyproline II (PPII) type | VCD Spectroscopy, DFT | Backbone dihedral angles are similar to those of a PPII geometry. | unibo.it |

| Hydrophobic peptides with D-Pro-Gly turns | β-Hairpin | Molecular Dynamics | Tight β-turns formed by the D-Pro-X sequence lead to stable hairpin structures. | biorxiv.org |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Interactions

Analysis of Protecting Group Influence on Molecular Conformation and Self-Assembly

The N-terminal protecting group is not merely a passive participant in peptide chemistry; it actively influences the molecule's conformational preferences and its ability to form larger, ordered structures. The tert-butoxycarbonyl (Boc) group, in particular, exerts significant steric and electronic effects that modulate both the local peptide backbone geometry and the intermolecular interactions that drive self-assembly.

This influence on local conformation translates directly to macroscopic self-assembly. Studies on the analogue Boc-Phe-Phe-OH demonstrate that the Boc group plays a pivotal role in directing supramolecular organization. nih.govrsc.org While the unprotected diphenylalanine peptide primarily forms nanotubes, Boc-Phe-Phe-OH can assemble into distinct morphologies, such as homogenous populations of spheres or fibrillar structures, depending on the solvent conditions. nih.govrsc.org This indicates that the presence of the Boc group is a key determinant in the pathway of supramolecular aggregation.

The influence of the Boc group on aggregation can be understood through its steric and electronic properties.

Steric Effects: The bulky tert-butyl moiety of the Boc group introduces significant steric hindrance. This bulk can disrupt the packing arrangements typically seen in unprotected peptides. nih.gov However, it can also lead to specific, favorable interactions. Computational studies suggest that the bulky Boc group can engage in strong, attractive interactions with certain side chains, such as the aromatic ring of phenylalanine, which can stabilize particular conformations. researchgate.net In co-assembly studies of H-Phe-Phe-OH and Boc-Phe-Phe-OH, the presence of the Boc group was found to alter the packing of the monomers, leading to fibers with different morphologies and reduced mechanical stiffness. nih.gov

Electronic Effects: The urethane (B1682113) linkage of the Boc group has a distinct electronic character compared to a standard peptide bond. The additional oxygen atom and carbonyl group create an electron-withdrawing effect, which modifies the hydrogen-bonding capabilities of the N-terminus. rsc.org Molecular dynamics simulations and spectroscopic analysis suggest that the Boc group disrupts the hydrogen bonding patterns that would otherwise form between the N-termini of unprotected peptides. nih.gov This alteration of hydrogen bonding, combined with a modification of the π-π stacking interactions between the phenylalanine residues, fundamentally changes the intermolecular forces governing aggregation and results in different self-assembled structures. nih.gov Therefore, the N-terminal Boc protection serves as a powerful tool to modulate and control the self-assembly behavior of peptides.

Iv. Applications of N Boc L Prolyl L Phenylalanine As a Building Block in Advanced Materials and Biomolecular Research

Role in the Synthesis of Complex Peptide and Peptidomimetic Sequences

Boc-Pro-Phe-OH is a key intermediate for creating intricate peptide chains and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation. chemimpex.comnih.gov The Pro-Phe sequence is a common motif in bioactive peptides and proteins, often found in turn structures that are critical for molecular recognition and biological activity.

The synthesis of macrocyclic peptides, which are ring-structured peptides, often involves the strategic use of building blocks that encourage or facilitate ring formation. This compound is an ideal precursor for such syntheses. The proline residue inherently restricts the conformational freedom of the peptide backbone, predisposing the linear precursor to adopt a turn-like conformation that is conducive to cyclization. google.com

Solid-phase peptide synthesis (SPPS) is a common method for assembling the linear peptide chain, where the side chain of an amino acid can be attached to a resin. google.com Following chain assembly, selective deprotection of the N- and C-termini allows for on-resin cyclization. google.com A notable example involves the use of a Boc-Pro-Phe-O-Allyl intermediate, where the Boc and allyl protecting groups can be orthogonally removed to facilitate head-to-tail cyclization of the peptide. google.com This approach is crucial for producing cyclic peptides that may have applications as drug candidates. researchgate.netnih.gov

Furthermore, this compound is used in creating other forms of structurally constrained peptidomimetics. Strategies to limit conformational flexibility include the incorporation of lactam bridges, which can tether an amino acid side chain to a neighboring nitrogen atom, thereby inducing a specific turn conformation. researchgate.net The synthesis of these complex structures relies on standard peptide coupling methods where Boc-protected dipeptides are essential intermediates. researchgate.netresearchgate.net

The versatility of this compound extends to its use in the synthesis of peptides containing unnatural or modified amino acids. cpcscientific.com These non-proteinogenic amino acids are incorporated to enhance peptide stability, modulate biological activity, or introduce novel functionalities. cpcscientific.com The synthesis of such peptides can be achieved through both solution-phase and solid-phase methods. nih.govbeilstein-journals.org

A relevant synthetic strategy is the convergent or fragment condensation approach, where smaller peptide fragments are synthesized separately and then coupled together. ug.edu.pl For instance, a tetrapeptide containing the unnatural amino acid bishomoallylglycine (Bhag) was synthesized by coupling a Boc-L-Bhag building block with a tripeptide fragment containing a Phe-D-Pro sequence. beilstein-journals.org This demonstrates that a Boc-protected proline-phenylalanine unit can be readily integrated into sequences alongside unnatural residues. The Boc group is compatible with a wide range of coupling reagents and reaction conditions, making it a reliable choice for these complex syntheses. nih.govnih.gov

Precursors for Macrocyclic Peptides and Structurally Constrained Peptidomimetics

Utilization in Biomimetic Chemistry and Supramolecular Assembly

Biomimetic chemistry seeks to mimic biological processes and structures. The self-assembly of small peptides into highly ordered nanostructures is a key area of this field, with applications in nanotechnology, medicine, and materials science. nih.govacs.org While research has heavily focused on simpler aromatic dipeptides, the principles governing their assembly are applicable to more complex units like this compound.

Short aromatic peptides, particularly those containing phenylalanine and protected with a Boc group, have a high propensity to self-assemble into well-defined bionanostructures. acs.orgrsc.org Studies on the closely related Boc-Phe-Phe-OH have shown that it can form various morphologies, including nanotubes, nanospheres, fibrils, and sheet-like assemblies. nih.govacs.orgrsc.org These structures arise from a spontaneous organization process driven by non-covalent interactions. rsc.org

The resulting nanostructures can exhibit remarkable physical properties. For example, nanospheres formed by Boc-Phe-Phe-OH have demonstrated a metallic-like stiffness, with a Young's modulus calculated to be as high as 275 GPa. rsc.org Given the structural similarities, it is anticipated that this compound would also engage in self-assembly, with the proline residue potentially introducing unique kinks or turns into the resulting supramolecular polymers, leading to novel nanostructured materials.

The final morphology of self-assembled peptide nanostructures is highly sensitive to environmental conditions. Key factors include the choice of solvent, pH, peptide concentration, and the presence of other molecules in a co-assembly process. nih.govrsc.orgacs.org The interplay between these factors dictates the balance of intermolecular forces, guiding the assembly into a specific three-dimensional architecture. acs.org

For example, the Boc-Phe-Phe-OH peptide self-assembles into fibrillar structures when in aqueous solutions but forms spherical assemblies in ethanol. nih.gov The co-assembly of Boc-Phe-Phe-OH with its unprotected counterpart, NH2-Phe-Phe-OH, results in unique "molecular necklace" structures, where spherical assemblies are threaded onto elongated fibrils. nih.gov This demonstrates that blending different peptide building blocks can create hierarchical superstructures not achievable by the individual components alone.

Below is an interactive table summarizing the influence of various factors on the morphology of self-assembled structures for Boc-protected phenylalanine-containing peptides.

The formation of ordered supramolecular structures is a thermodynamically driven process governed by a combination of weak, non-covalent interactions. rsc.orgnih.gov The key forces responsible for the self-assembly of Boc-protected peptides include:

Hydrogen Bonding: The peptide backbone contains amide groups that are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups form extensive networks of intermolecular hydrogen bonds, often leading to the formation of β-sheet-like structures that are the foundation of fibrils and nanotubes. nih.govacs.orgpnas.org

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues interact with each other through π-π stacking. acs.orgnih.gov This interaction is a major contributor to the stability of the assembled structures, particularly in aromatic-rich peptides. The arrangement can be in a zipper-like fashion, adding significant rigidity to the final architecture. acs.org

The balance between these interactions is delicate. For example, altering the pH changes the ionization state of the terminal groups, introducing electrostatic repulsion that can disrupt the typical π-π stacking and hydrogen bonding patterns, leading to a complete change in morphology from fibrils to flakes. nih.gov

Factors Influencing Morphology and Ordered Three-Dimensional Architectures (e.g., solvent systems, co-assembly)

Development of Biological Probes and Research Tools

The unique structural features of the Pro-Phe motif are leveraged in the creation of sophisticated tools for biological investigation. These tools enable researchers to explore complex cellular processes with high specificity.

The this compound scaffold is instrumental in the synthesis of fluorescently labeled peptide probes, which are essential for detecting and quantifying enzyme activity and other biochemical events. The general strategy involves coupling the peptide sequence to a fluorophore, a molecule that emits light upon excitation. thermofisher.com Natural amino acids like phenylalanine itself can be fluorescent, but synthetic probes often incorporate more robust fluorescent tags for enhanced detection.

The synthesis of such probes often begins with a protected amino acid or dipeptide like Boc-Phe-OH or this compound. For example, in the creation of a probe for serine proteases, N-Boc-L-phenylalanine can be condensed with a chromogenic or fluorescent reporter molecule, such as p-nitroaniline or 7-amino-4-methylcoumarin (B1665955) (AMC). mdpi.com The Boc protecting group is then typically removed using an acid like trifluoroacetic acid (TFA) to allow for further coupling or to reveal the active probe. mdpi.com These probes work by acting as substrates for specific enzymes; when the enzyme cleaves a specific peptide bond, the fluorescent group is released, causing a detectable change in light emission. mdpi.comresearchgate.net

Table 1: Synthesis Steps for a Phenylalanine-Containing Protease Probe This table outlines a general synthetic sequence for a probe incorporating a phenylalanine residue, based on established chemical methods.

| Step | Description | Reagents | Purpose | Citation |

| 1 | N-terminal Protection | (Boc)₂O, Base | Protects the amine group of L-phenylalanine to ensure selective reaction at the carboxyl group. | mdpi.comnih.gov |

| 2 | Condensation | EDCI, Et₃N, DMAP, p-nitroaniline | Couples the Boc-protected phenylalanine with a reporter molecule (p-nitroaniline) to form an amide bond. | mdpi.com |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | Removes the Boc protecting group to yield the final probe or an intermediate ready for further elongation. | mdpi.comnih.gov |

Peptides derived from the this compound building block are crucial for studying protein-protein interactions (PPIs) and elucidating enzyme activity. chemimpex.com PPIs are fundamental to most cellular processes, and their disruption is a key strategy in modern drug design. mdpi.comnih.gov Short peptide sequences can mimic the "hotspot" regions of a protein, which are the key residues that contribute most to the binding energy of an interaction. nih.gov By synthesizing peptides containing the Pro-Phe motif, researchers can create tools that interfere with or probe these interactions, helping to understand the mechanisms of biological communication. mdpi.com

In the context of enzyme activity, peptides containing phenylalanine are classic substrates for chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues like Phe, Tyr, or Trp. google.com By synthesizing a substrate such as Ac-Phe-Lys, researchers can measure the activity of enzymes like chymotrypsin (B1334515). tandfonline.com The rate of cleavage can be monitored to understand how different conditions or mutations affect enzyme function. The specificity of an enzyme like chymotrypsin is not only affected by hydrophobicity but also by the specific structure of the amino acid side chain, making synthetic substrates containing varied residues essential research tools. researchgate.net

Design and Synthesis of Fluorescently Tagged Peptide Probes for Biochemical Investigations

Contributions to Enzyme Inhibition Studies (Focus on Mechanism and Structure-Activity Relationship Methodologies)

The this compound dipeptide is a foundational component in the design and synthesis of potent and selective enzyme inhibitors. These inhibitors are indispensable reagents for studying enzyme function and serve as lead compounds in drug discovery.

The synthesis of peptide-based inhibitors often employs this compound as a core structural unit. Solution-phase synthesis is a common method, where the dipeptide is coupled with other amino acids or chemical moieties. researchgate.net For instance, Boc-Phe-Pro-OH was synthesized with a 92% yield and subsequently used as a precursor for more complex peptide derivatives. researchgate.net Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with hydroxybenzotriazole (B1436442) (HOBt) are frequently used to form the peptide bonds. researchgate.net

Derivatives of the Pro-Phe sequence have been developed to target a wide range of enzymes. By modifying the C-terminus or extending the peptide chain, inhibitors with high affinity and specificity can be created. For example, derivatives of D-Phe-Pro have been synthesized to inhibit thrombin, a key enzyme in the blood coagulation cascade. tandfonline.com Similarly, peptides incorporating a Phe-Pro sequence have been investigated as inhibitors of pancreatic lipase (B570770) and human heart chymase. nih.govlookchem.com

Table 2: Examples of Enzyme Inhibitors Synthesized from Pro-Phe Scaffolds This table provides examples of inhibitors based on the Pro-Phe sequence, their target enzymes, and reported inhibitory activities.

| Inhibitor Derivative | Target Enzyme | Reported Activity (IC₅₀ or Kᵢ) | Citation |

| Boc-D-Phe-Pro-Arg-H | Thrombin, t-PA, Plasmin | IC₅₀: 3.3 µM (for t-PA) | nih.gov |

| N-Boc-Phe-β-Pro-OCH₃ | Pancreatic Lipase | 90% inhibition (concentration not specified) | nih.gov |

| Boc-Val-Pro-Phe-TFMK | Human Heart Chymase | Kᵢ = 56 nM | lookchem.com |

| Diphenyl Boc-D-Phe-Pro-amino(4-amidinophenyl)methanephosphonate | Bovine Thrombin | Potent inhibitor (specific value not provided) | google.com |

A critical aspect of inhibitor development is understanding the molecular basis of its interaction with the target enzyme. This is achieved through structural studies and structure-activity relationship (SAR) analysis. SAR studies involve systematically modifying the inhibitor's structure to determine which chemical groups are essential for activity. nih.gov For peptide inhibitors, this can involve altering the amino acids at different positions (e.g., P1, P2, P3), changing their stereochemistry (L- vs. D-amino acids), or modifying the N- or C-terminal groups. lookchem.commdpi.com

For example, in a series of peptide aldehyde inhibitors, a bulky, hydrophobic side chain at the P3 position was found to be crucial for high activity. mdpi.com In another study on chymase inhibitors, it was discovered that while a phenyl group at the P' position was important, adding a carboxylic acid group there was detrimental to inhibitory potency. lookchem.com

Structural analysis, often using X-ray crystallography or computational docking, provides a three-dimensional view of the inhibitor bound to the enzyme's active site. ias.ac.innih.gov This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's affinity and specificity. In one study, analysis of an inhibitor bound to HIV-1 protease showed that its oxazolidinone moiety formed direct hydrogen bonds with the highly conserved Asp29 residue in the enzyme's S2 binding pocket, explaining its high affinity. nih.gov Similarly, the design of certain thrombin inhibitors was guided by the knowledge that a hydroxyl group on the inhibitor could form a hydrogen bond with Asp189 in the enzyme's active site. tandfonline.com This detailed molecular understanding is essential for rationally designing more potent and selective research reagents.

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-L-prolyl-L-phenylalanine |

| Boc-Phe-OH | N-(tert-Butoxycarbonyl)-L-phenylalanine |

| (Boc)₂O | Di-tert-butyl dicarbonate |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DMAP | 4-Dimethylaminopyridine |

| TFA | Trifluoroacetic acid |

| AMC | 7-Amino-4-methylcoumarin |

| HOBt | Hydroxybenzotriazole |

| Ac-Phe-Lys | N-Acetyl-L-phenylalanyl-L-lysine |

| Boc-D-Phe-Pro-Arg-H | N-(tert-Butoxycarbonyl)-D-phenylalanyl-L-prolyl-L-argininal |

| N-Boc-Phe-β-Pro-OCH₃ | Methyl N-(tert-Butoxycarbonyl)-L-phenylalanyl-β-prolinate |

| Boc-Val-Pro-Phe-TFMK | N-(tert-Butoxycarbonyl)-L-valyl-L-prolyl-L-phenylalanine trifluoromethyl ketone |

V. Future Directions and Emerging Research Avenues

Integration with Computational Design and Machine Learning for De Novo Peptide and Peptidomimetic Construction

Computational protocols combining density functional theory (DFT) with spectroscopic methods are already being used to understand the conformational preferences of Boc-pro-phe derivatives, providing the essential data needed to train more sophisticated machine learning algorithms. researchgate.net The future direction involves leveraging these computational insights to construct vast virtual libraries of Boc-pro-phe-OH analogs, which can then be screened by machine learning algorithms to identify candidates with high potential for specific biological or material science applications, thereby accelerating the discovery process for new functional molecules. researchgate.net

Table 1: Application of Computational and Machine Learning Methods in Peptide-Related Research

| Research Area | Method/Technique | Application | Relevance to this compound |

| Ionic Liquid Property Prediction | Multi-layer Perceptron Neural Network | Predicting melting points of imidazolium-based ionic liquids. researchgate.net | Provides a framework for predicting properties of novel materials derived from this compound. |

| Conformational Analysis | Density Functional Theory (DFT) | Calculating stable conformers and spectroscopic signatures of dipeptides. researchgate.net | Generates foundational data for training machine learning models for de novo design. |

| De Novo Peptide Design | Computational Screening | Creating and evaluating novel peptide sequences for specific bioactivities. researchgate.net | This compound can serve as a key structural motif in computationally designed peptidomimetics. |

Advanced Characterization Techniques for Dynamic Conformational Studies in Complex Environments

Understanding the three-dimensional structure of peptides and how it changes in response to its environment is critical for function. While standard techniques like NMR and FT-IR are routinely used, advanced chiroptical methods are providing deeper insights into the dynamic nature of this compound and its derivatives. researchgate.net

Vibrational circular dichroism (VCD) spectroscopy, combined with DFT calculations, has proven to be a powerful tool for the unambiguous determination of stereochemistry and conformational analysis in solution. researchgate.net A study on a propyl-esterified derivative, Boc-Pro-Phe-(n-propyl), demonstrated that the amide II spectral region in VCD acts as a clear marker for the dipeptide's stereochemistry (LL vs. LD). researchgate.net This technique allows researchers to probe the molecule's preferred conformations in different solvent environments, from non-polar aprotic solvents to strongly hydrogen-bonding ones, mimicking diverse biological milieus. researchgate.net

Furthermore, spectroscopic techniques such as Circular Dichroism (CD), Fourier-transform infrared (FT-IR), and Fluorescence are being used to monitor how the secondary structure of larger biomolecules, like enzymes, is affected when interacting with peptide-derived materials, such as amino-acid-based ionic liquids. researchgate.net These advanced methods will be crucial for studying the conformational behavior of this compound-based structures within complex systems like hydrogels or at the interface of nanomaterials.

Table 2: Advanced Spectroscopic Techniques for Conformational Analysis

| Technique | Information Gained | Example Application |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-state conformation. researchgate.net | Distinguishing between LL and LD stereoisomers of a Boc-Pro-Phe derivative. researchgate.net |

| Circular Dichroism (CD) | Secondary structure changes (e.g., α-helix vs. β-sheet content). researchgate.net | Analyzing the effect of ionic liquids on enzyme secondary structure. researchgate.net |

| Fluorescence Spectroscopy | Changes in the local environment of fluorophores. researchgate.net | Probing interactions between peptides and other biomolecules or materials. |

Exploration of N-Boc-L-Prolyl-L-Phenylalanine in Novel Nanomaterials Science and Biotechnology Research Applications (excluding therapeutic delivery specifics)

The unique structural characteristics of this compound make it an attractive building block for novel materials with applications in biotechnology and materials science. A significant area of research is its use in the synthesis of proline-functionalized dipeptide imidazolium (B1220033) ionic liquids (DPILs). researchgate.net These DPILs are synthesized by reacting this compound with reagents like 2-chloroethylamine (B1212225) and 1-methylimidazole. researchgate.net The resulting materials exhibit properties of ionic liquids, such as high thermal stability, which can be tuned by altering the constituent ions. researchgate.net

In biotechnology, these amino-acid-based ionic liquids are being explored to create favorable microenvironments for biocatalysts. For example, they can be used to tailor the interfacial properties of magnetic metal-organic frameworks (MOFs) to enhance lipase (B570770) immobilization and activity. researchgate.net The peptide component helps to protect the enzyme and maintain its three-dimensional structure, leading to more robust and efficient biocatalytic systems. researchgate.net The inherent chirality and biocompatibility of the this compound scaffold suggest future applications in the development of chiral stationary phases for chromatography and as components in self-assembling hydrogels for cell culture. researchgate.netualberta.ca

Further Exploration of Stereochemical Variants and Non-Canonical Amino Acid Incorporations for Functional Modulation

Modifying the fundamental this compound structure by altering its stereochemistry or incorporating non-canonical amino acids is a promising strategy for creating peptides with novel functions. The substitution of L-proline or L-phenylalanine with their D-isomers can dramatically alter the peptide's susceptibility to enzymatic degradation and change its conformational preferences, which in turn affects its biological activity. Computational studies on diastereomers, such as an LD variant of a Boc-Pro-Phe derivative, show distinct VCD spectra, providing a method to analyze the structural consequences of such stereochemical changes. researchgate.net

The incorporation of non-canonical amino acids, particularly N-methylated amino acids, is another key research avenue. acs.org Studies have shown that proline is a "privileged" residue for incorporation into peptides by ribosomal machinery, and that both proline and phenylalanine can be incorporated with high efficiency. researchgate.net This opens the door to creating this compound analogs where the proline nitrogen is methylated (N-Me-Pro) or where phenylalanine is replaced by other N-methylated amino acids. acs.orgresearchgate.net These modifications can block hydrogen bonding, restrict bond rotation, and enhance metabolic stability, offering a powerful tool for modulating the function of the resulting peptidomimetic. ualberta.ca The presence of diverse nonproteinogenic amino acids in natural sources like mushrooms further underscores the potential for discovering novel structures based on the Pro-Phe motif. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Boc-Pro-Phe-OH in solid-phase peptide synthesis (SPPS)?

Synthesis involves sequential coupling of Boc-protected amino acids (Pro and Phe) on a resin. Key steps include:

- Deprotection : Use TFA (trifluoroacetic acid) to remove the Boc group from Pro .

- Coupling : Activate Boc-Phe-OH with HOBt/DCC (hydroxybenzotriazole/dicyclohexylcarbodiimide) in DMF, followed by coupling to Pro-resin .

- Cleavage : Hydrolyze the resin with HF or TFA:thioanisole to release the dipeptide.

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via H NMR (e.g., δ 1.4 ppm for Boc tert-butyl group) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR to verify backbone conformation (e.g., Pro’s pyrrolidine ring at δ 3.2–4.5 ppm) and Boc group integrity .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity; retention time consistency vs. standards .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]: ~365.4 g/mol) .

Q. How does the Boc protecting group influence the solubility and reactivity of this compound in peptide synthesis?

The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DCM, DMF) by reducing polarity. However, it requires acidic deprotection (TFA), which may destabilize acid-sensitive residues. Proline’s cyclic structure introduces steric constraints, necessitating optimized coupling times (e.g., 2–4 hours) .

Advanced Research Questions

Q. How can coupling efficiency challenges in this compound synthesis due to proline’s steric hindrance be addressed methodologically?

- Coupling Agents : Replace DCC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher efficiency in sterically hindered environments .

- Solvent Optimization : Use DCM:DMF (1:1) to balance resin swelling and reagent solubility .

- Monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines; repeat couplings if ninhydrin-positive .

Q. What experimental strategies resolve contradictions in this compound stability data under varying pH conditions?

- Controlled Replicates : Conduct stability assays (e.g., 24-hour exposure to pH 2–7 buffers) with triplicate samples to assess reproducibility .

- Complementary Analytics : Compare HPLC purity data with H NMR peak integration (e.g., Boc group degradation at δ 1.4 ppm) to identify method-specific artifacts .

- Kinetic Studies : Use Arrhenius plots to model degradation rates and identify pH-dependent hydrolysis pathways .

Q. How can researchers design experiments to evaluate this compound’s role in peptide-drug conjugate (PDC) delivery systems?

- In Vitro Testing : Incubate this compound-linked PDCs with proteolytic enzymes (e.g., pepsin, trypsin) to assess cleavage kinetics .

- Control Groups : Compare stability against unprotected dipeptides (e.g., Pro-Phe-OH) to quantify Boc’s protective effect .

- Biodistribution Studies : Use fluorescently tagged PDCs in cell lines, tracking intracellular localization via confocal microscopy .

Methodological Frameworks for Rigorous Inquiry

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

- Feasibility : Validate synthetic yields (>70%) and scalability (gram-scale) before proceeding to biological assays .

- Novelty : Investigate understudied applications, such as this compound’s self-assembly properties in nanocarrier design .

- Ethics : Ensure proper disposal of HF (used in cleavage) per institutional safety protocols .

Q. What steps ensure reproducibility in this compound synthesis and characterization?

- Detailed Protocols : Document solvent batch numbers, resin loading capacities, and agitation speeds .

- Data Archiving : Share raw HPLC chromatograms, NMR spectra, and MS datasets in supplementary materials .

- Peer Validation : Collaborate with independent labs to replicate key findings (e.g., coupling efficiency under standardized conditions) .

Data Analysis and Reporting Guidelines

Q. How should researchers structure tables to report this compound synthetic yields and purity data?

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Yield (%) | 72 | 85 | 68 |

| HPLC Purity (%) | 98 | 95 | 97 |

| Coupling Time (h) | 2 | 3 | 4 |

Include footnotes explaining outliers (e.g., lower yield in Condition 3 due to incomplete resin swelling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro